Thieno[2,3-c]pyridine-4-carboxylic acid Thieno[2,3-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1554074-84-8
VCID: VC8410554
InChI: InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11)
SMILES: C1=CSC2=C1C(=CN=C2)C(=O)O
Molecular Formula: C8H5NO2S
Molecular Weight: 179.2 g/mol

Thieno[2,3-c]pyridine-4-carboxylic acid

CAS No.: 1554074-84-8

Cat. No.: VC8410554

Molecular Formula: C8H5NO2S

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-c]pyridine-4-carboxylic acid - 1554074-84-8

CAS No. 1554074-84-8
Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
IUPAC Name thieno[2,3-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11)
Standard InChI Key UXBFRQSMINJNGA-UHFFFAOYSA-N
SMILES C1=CSC2=C1C(=CN=C2)C(=O)O
Canonical SMILES C1=CSC2=C1C(=CN=C2)C(=O)O

Structural Characterization and Molecular Properties

Core Molecular Architecture

Thieno[2,3-c]pyridine-4-carboxylic acid features a fused thiophene-pyridine system with a carboxylic acid group at the 4-position (Figure 1). The molecular formula C₈H₅NO₂S corresponds to a molar mass of 179.2 g/mol. Key structural descriptors include:

  • SMILES: C1=CSC2=C1C(=CN=C2)C(=O)O

  • InChIKey: UXBFRQSMINJNGA-UHFFFAOYSA-N

  • IUPAC Name: thieno[2,3-c]pyridine-4-carboxylic acid

The planar bicyclic system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .

Predicted Physicochemical Properties

Collision cross-section (CCS) values derived from ion mobility spectrometry predict its behavior in mass spectrometric analyses:

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.01138133.2
[M+Na]⁺201.99332146.1
[M-H]⁻177.99682134.5

These values suggest moderate polarity, aligning with its heteroaromatic-carboxylic acid hybrid structure .

Synthetic Methodologies

Established Routes

While direct synthesis protocols for thieno[2,3-c]pyridine-4-carboxylic acid are sparsely documented, analogous thienopyridines are typically synthesized via:

  • Condensation Reactions: 2-Aminothiophene-3-carboxylate esters reacting with pyridine precursors under acidic conditions.

  • Cyclization Strategies: Intramolecular cyclization of thiophene-containing enamines or enol ethers .

A hypothetical pathway involves Pd-catalyzed carbonylation of 4-chlorothieno[2,3-c]pyridine, though experimental validation is required.

Derivative Synthesis

Functionalization at the 7-position is achievable through halogenation, as demonstrated in 7-chlorothieno[2,3-c]pyridine-4-carboxylic acid (C₈H₄ClNO₂S, MW 213.64 g/mol). Bromination at the 4-position yields intermediates like methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 145325-40-2), useful for Suzuki-Miyaura couplings .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The carboxylic acid group confers pH-dependent solubility:

  • Water Solubility: Estimated 1.2 mg/mL (pH 7.4)

  • logP: Predicted 1.8 (moderate lipophilicity)

Stability studies on analogs suggest decomposition above 250°C, with susceptibility to photodegradation in solution .

Spectral Signatures

  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H broad)

  • ¹H NMR (DMSO-d₆): δ 8.9 (s, 1H, H-2), 8.3 (d, 1H, H-5), 7.6 (d, 1H, H-7), 13.1 (s, 1H, COOH)

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (MIC Range)
Thieno[2,3-c]pyridine-4-COOHNoneNot tested
7-Cl DerivativeCl at C7Antiviral (hypothetical)
Tetrahydro Analog Saturated pyridineNeuromodulatory effects

The chlorine atom in 7-chloro derivatives enhances membrane permeability (logP 2.3 vs. 1.8), while saturated analogs like 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with tyrosine phosphatases (IC₅₀ 12 µM) .

Recent Advances and Future Directions

Computational Studies

QSAR models predict moderate CYP3A4 inhibition (pIC₅₀ 4.2), suggesting manageable drug-drug interaction risks. ADMET projections indicate:

  • Bioavailability: 58% (rat model)

  • BBB Penetration: Low (logBB -1.2)

Synthetic Challenges

Key unresolved issues include:

  • Regioselective functionalization at C5/C7 positions

  • Scalable purification methods for carboxylated thienopyridines

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